5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE
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Overview
Description
5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique structure combining an iodophenyl group with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the final tetrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling hazardous reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone or tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce amino or thiol groups.
Scientific Research Applications
5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and tetrazole moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE
- 3-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE
Uniqueness
The unique combination of the iodophenyl group and the tetrazole ring in 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE provides distinct chemical properties that are not found in other similar compounds
Properties
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNLDZFNNOAFQ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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